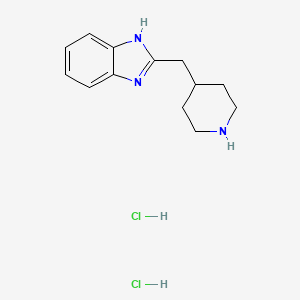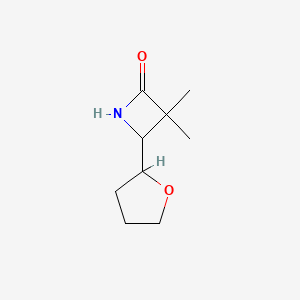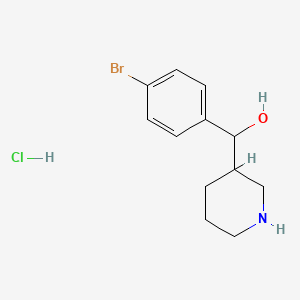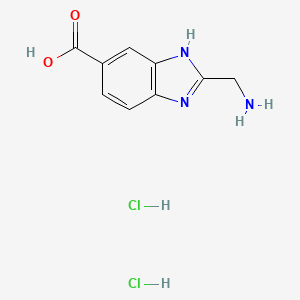
3-oxo-1,2,3,4-tetrahidroisoquinolina-4-carboxilato de metilo
Descripción general
Descripción
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylate group at the fourth position and a methyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential neuroprotective and monoamine oxidase-inhibiting properties. It has been shown to inhibit the formation of free radicals and shift dopamine catabolism towards catechol-O-methyltransferase-dependent O-methylation .
Medicine: In medicine, methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is investigated for its potential therapeutic applications. It has been evaluated for its antibacterial properties against various pathogenic bacterial strains .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities . The primary targets of THIQ-based compounds are various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq-based compounds exert their effects through their interaction with the targets mentioned above
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Action Environment
It is known that the synthesis of thiq derivatives involves various new and environmentally friendly methods
Análisis Bioquímico
Biochemical Properties
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The interaction with MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the dopamine signaling pathway, which is crucial for the regulation of mood, cognition, and motor functions . Furthermore, this compound can alter the expression of genes involved in neuroprotection and neurodegeneration, thereby impacting cellular health and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with MAO enzymes results in the inhibition of these enzymes, which in turn affects the catabolism of neurotransmitters . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling, thereby influencing various molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to have neuroprotective effects, potentially due to its ability to modulate neurotransmitter levels and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on cellular health. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as MAO, which are responsible for the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other enzymes involved in cellular metabolism, thereby impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the precise mechanisms through which this compound exerts its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in a single step, introducing the desired pharmacophore groups at the second and third positions and a carboxyl group at the fourth position . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the ring closure and subsequent transformations.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties.
Comparación Con Compuestos Similares
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of monoamine oxidase enzymes.
4-Substituted N-methyl-1,2,3,4-tetrahydroisoquinolines: These compounds undergo stereoselective deprotonation and electrophilic additions, leading to various derivatives.
1-Oxo-2,3,4-trisubstituted tetrahydroisoquinolines: Synthesized through the reaction of homophthalic anhydride and imines, these compounds have diverse biological activities.
The uniqueness of methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate lies in its specific structure and the presence of the carboxylate group at the fourth position, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-5,9H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSONIHTHTWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
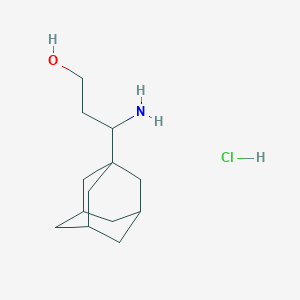


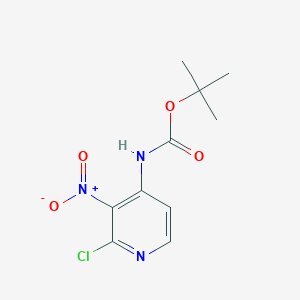

![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)

